molecular formula C24H17N B3272691 2,4-Diphenyl-5H-indeno[1,2-b]pyridine CAS No. 57162-72-8

2,4-Diphenyl-5H-indeno[1,2-b]pyridine

Cat. No.: B3272691
CAS No.: 57162-72-8
M. Wt: 319.4 g/mol
InChI Key: YHABGHIZBNEMGN-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5H-indeno[1,2-b]pyridine is an organic compound with the molecular formula C24H17N. It is a heterocyclic compound that contains both indene and pyridine rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-phenylindene with pyridine derivatives in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities if needed .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5H-indeno[1,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydrogenated derivatives .

Scientific Research Applications

2,4-Diphenyl-5H-indeno[1,2-b]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Diphenyl-5H-indeno[1,2-b]pyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of two phenyl groups at the 2 and 4 positions.

Properties

IUPAC Name

2,4-diphenyl-5H-indeno[1,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N/c1-3-9-17(10-4-1)21-16-23(18-11-5-2-6-12-18)25-24-20-14-8-7-13-19(20)15-22(21)24/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHABGHIZBNEMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347998
Record name 2,4-Diphenyl-5H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57162-72-8
Record name 2,4-Diphenyl-5H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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